molecular formula C7H11N3 B11922521 (3,6-Dimethylpyrazin-2-yl)methanamine

(3,6-Dimethylpyrazin-2-yl)methanamine

Cat. No.: B11922521
M. Wt: 137.18 g/mol
InChI Key: BKYCPWGIRVQORD-UHFFFAOYSA-N
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Description

(3,6-Dimethylpyrazin-2-yl)methanamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrazine, characterized by the presence of two methyl groups at positions 3 and 6, and a methanamine group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethylpyrazin-2-yl)methanamine typically involves the reaction of 3,6-dimethylpyrazine with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions generally include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (3,6-Dimethylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(3,6-Dimethylpyrazin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,6-Dimethylpyrazin-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2,5-Dimethylpyrazin-3-yl)methanamine
  • (2,6-Dimethylpyrazin-3-yl)methanamine
  • (3,5-Dimethylpyrazin-2-yl)methanamine

Comparison: (3,6-Dimethylpyrazin-2-yl)methanamine is unique due to the specific positioning of the methyl groups and the methanamine group This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(3,6-dimethylpyrazin-2-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-5-4-9-6(2)7(3-8)10-5/h4H,3,8H2,1-2H3

InChI Key

BKYCPWGIRVQORD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)CN)C

Origin of Product

United States

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